molecular formula C26H29N3O4 B2816421 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one CAS No. 946380-80-9

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Cat. No. B2816421
CAS RN: 946380-80-9
M. Wt: 447.535
InChI Key: PFDIRKXXPXQTLJ-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Stereoisomers and Quinolone Antibacterials

Research has demonstrated the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are significant intermediates in the preparation of quinolone antibacterials. These compounds, derived from diastereomeric 2-pyrrolidinones, exhibit utility in the development of antibacterial agents, highlighting the importance of stereochemical control in synthesizing biologically active compounds (Schroeder et al., 1992).

Hydrolysis of Acetylenecarboxylic Acid Derivatives

Another study explored the hydrolysis of diethyl acetylenedicarboxylate with amines, leading to compounds like 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives. These reactions and the subsequent hydrolysis underpin the chemical transformations that are pivotal for synthesizing various heterocyclic compounds, demonstrating the versatility of acetylenic compounds in organic synthesis (Iwanami et al., 1964).

Structural Characterization of Analgesic Isothiazolopyridines

The structural characterization of isothiazolopyridines reveals the importance of crystal and molecular structures in understanding the interactions and properties of potential analgesic compounds. These studies provide insights into the conformational and electronic factors that may influence the biological activity of related compounds (Karczmarzyk & Malinka, 2008).

properties

IUPAC Name

2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-20-7-5-6-8-21(20)19-33-25-16-29(23(18-30)15-24(25)31)17-26(32)28-13-11-27(12-14-28)22-9-3-2-4-10-22/h2-10,15-16,30H,11-14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDIRKXXPXQTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

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